molecular formula C21H18FN3O5 B10990111 methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B10990111
M. Wt: 411.4 g/mol
InChI Key: XMHAXQJEHMOLID-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C21H18FN3O5 and a molecular weight of 411.38 g/mol This compound is characterized by the presence of a pyridazinone ring, a fluoro-substituted methoxyphenyl group, and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multistep organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to the presence of both a fluoro-substituted methoxyphenyl group and a pyridazinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18FN3O5

Molecular Weight

411.4 g/mol

IUPAC Name

methyl 4-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18FN3O5/c1-29-18-11-14(22)5-8-16(18)17-9-10-20(27)25(24-17)12-19(26)23-15-6-3-13(4-7-15)21(28)30-2/h3-11H,12H2,1-2H3,(H,23,26)

InChI Key

XMHAXQJEHMOLID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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